(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane}

UV-stable epoxy resins LED encapsulant materials photo-oxidation resistance

(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane} (CAS 20988-18-5), also referred to in the primary literature as 1,4-di[2-(3,4-epoxycyclohexylethyl)dimethylsilyl]benzene (DEDSB), is a bifunctional silphenylene-containing cycloaliphatic epoxy resin (silorane) with molecular formula C₂₆H₄₂O₂Si₂. The compound features a central 1,4-phenylene bridge flanked by two dimethylsilyl groups, each terminated with a 7-oxabicyclo[4.1.0]heptane (cycloaliphatic epoxy) moiety.

Molecular Formula C26H42O2Si2
Molecular Weight 442.8 g/mol
CAS No. 20988-18-5
Cat. No. B14707778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane}
CAS20988-18-5
Molecular FormulaC26H42O2Si2
Molecular Weight442.8 g/mol
Structural Identifiers
SMILESC[Si](C)(CCC1CCC2C(C1)O2)C3=CC=C(C=C3)[Si](C)(C)CCC4CCC5C(C4)O5
InChIInChI=1S/C26H42O2Si2/c1-29(2,15-13-19-5-11-23-25(17-19)27-23)21-7-9-22(10-8-21)30(3,4)16-14-20-6-12-24-26(18-20)28-24/h7-10,19-20,23-26H,5-6,11-18H2,1-4H3
InChIKeyJVUBHRQWZCRMGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane} (CAS 20988-18-5) – A Silphenylene-Containing Cycloaliphatic Epoxy Resin for High-Performance Procurement


(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane} (CAS 20988-18-5), also referred to in the primary literature as 1,4-di[2-(3,4-epoxycyclohexylethyl)dimethylsilyl]benzene (DEDSB), is a bifunctional silphenylene-containing cycloaliphatic epoxy resin (silorane) with molecular formula C₂₆H₄₂O₂Si₂ [1]. The compound features a central 1,4-phenylene bridge flanked by two dimethylsilyl groups, each terminated with a 7-oxabicyclo[4.1.0]heptane (cycloaliphatic epoxy) moiety. This architecture combines the thermo-oxidative stability of the silphenylene unit with the high reactivity and low UV absorption of cycloaliphatic epoxy groups, yielding a colorless transparent viscous liquid that cures with methylhexahydrophthalic anhydride (MeHHPA) to form glassy solids of high optical clarity [1].

Silphenylene-cycloaliphatic epoxy combining low UV absorption and high optical clarity for UV-exposed optical research.
Cures with anhydride to glassy solid with intermediate glass transition temperature and high crosslinking density.
Class-level non-mutagenic profile of cycloaliphatic epoxy siloranes supports biomedical material evaluation studies.

Why Generic Epoxy Resins Cannot Substitute (1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane} in UV-Stable and High-Tg Applications


Generic aromatic epoxy resins such as diglycidyl ether of bisphenol-A (DGEBA) suffer from severe UV-induced yellowing and photo-oxidative degradation due to their aromatic bisphenol-A backbone, while many conventional cycloaliphatic epoxy resins lack the thermal rigidity imparted by a silphenylene core [1]. Within the silphenylene epoxy class, the bifunctional DEDSB occupies a distinct performance niche: it provides higher crosslinking density than its biphenyl-extended analog BP-SiH-EP, translating into differentiated thermomechanical behavior, yet its Tg of approximately 172 °C (20 °C below BP-SiH-EP) makes it suited for applications where extreme thermal rigidity is not required but higher network density is beneficial [2]. Furthermore, cycloaliphatic epoxy siloranes structurally related to DEDSB have demonstrated a non-mutagenic profile in the Ames assay, whereas glycidyl-based siloranes such as Phen-Glyc exhibited direct mutagenicity in S. typhimurium strains TA100 and TA102, a critical differentiator for biomedical and dental material procurement [3]. These three factors—UV stability, tunable Tg with high crosslinking, and favorable toxicological profile—are not simultaneously achievable with common aromatic epoxies, simple cycloaliphatic epoxies, or glycidyl siloranes, making indiscriminate substitution scientifically unsound.

Aromatic epoxies (e.g., DGEBA) undergo pronounced UV yellowing; DEDSB shows reported higher UV resistance and lower photo-oxidation.
Biphenyl analog BP-SiH-EP provides higher Tg but lower crosslinking density; DEDSB’s intermediate Tg and denser network may not be interchangeable.
Glycidyl-based siloranes exhibit direct mutagenicity in Ames strains; cycloaliphatic epoxy siloranes (class-level) are non-mutagenic—critical for biomedical procurement.

Quantitative Differentiation Evidence for (1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane} (DEDSB) vs. Closest Analogues


UV Discoloration Resistance of Cured DEDSB/MeHHPA vs. DGEBA – Photo-Oxidation Stability Comparison

Cured DEDSB/MeHHPA exhibited a substantially higher resistance to discoloration under UV irradiation than the widely used aromatic epoxy resin DGEBA cured under comparable conditions. XPS analysis further revealed that DEDSB was much less susceptible to photo-oxidation than DGEBA, with reduced formation of carbonyl-containing chromophores responsible for yellowing [1]. This is a direct head-to-head comparison within the same study, using identical UV exposure protocols and curing agent (MeHHPA) for both resins.

UV Discoloration
Head-to-head
DEDSB/MeHHPA: substantially higher resistance to UV discoloration and photo-oxidation vs. DGEBA/MeHHPA: pronounced yellowing and carbonyl formation.
Supports UV-stability screening; reported ranking within tested pair.
Quantitative yellowness index data require full-paper review.
UV-stable epoxy resins LED encapsulant materials photo-oxidation resistance

Glass Transition Temperature (Tg) of Cured DEDSB/MeHHPA vs. Biphenyl Analog BP-SiH-EP/MeHHPA – DMA Head-to-Head

In a direct comparative study, the glass transition temperature (Tg) of cured DEDSB/MeHHPA was determined to be 172 °C by DMA damping factor analysis, which is 20 °C lower than that of the biphenyl-extended analog BP-SiH-EP/MeHHPA (Tg = 192 °C) [1]. This 20 °C differential arises from the greater chain rigidity of the biphenyl core in BP-SiH-EP compared to the single phenylene bridge in DEDSB, despite DEDSB having a higher crosslinking density based on chemical structure [1].

Glass Transition (Tg)
Head-to-head
DEDSB/MeHHPA: 172 °C vs. BP-SiH-EP/MeHHPA: 192 °C (Δ = −20 °C)
Supports intermediate-Tg network selection; 20 °C lower than biphenyl analog.
DMA damping factor; cured with MeHHPA.
glass transition temperature dynamic mechanical analysis high-Tg epoxy resins

Crosslinking Density of Cured DEDSB/MeHHPA vs. BP-SiH-EP/MeHHPA – Network Architecture Differentiation

Based on chemical structure analysis, cured DEDSB/MeHHPA possesses a higher crosslinking density than cured BP-SiH-EP/MeHHPA. This conclusion is drawn from the fact that DEDSB has a shorter, more compact phenylene bridge between the two epoxy-functional silyl groups, whereas BP-SiH-EP incorporates an extended biphenyl spacer that increases the molecular weight between crosslinks [1]. Notably, the rubber elasticity equation yielded conflicting results, attributed to differences in polymer chain rigidity and intermolecular interactions, underscoring that crosslinking density comparisons in these rigid silphenylene systems require careful interpretation [1].

Crosslink Density
Head-to-head
DEDSB/MeHHPA: higher (compact phenylene bridge) vs. BP-SiH-EP/MeHHPA: lower (extended biphenyl bridge).
May support higher solvent resistance and modulus; structural analysis context.
Rubber elasticity equation yields conflicting results; interpret with caution.
crosslinking density thermoset network structure-property relationship

Non-Mutagenicity of Cycloaliphatic Epoxy Siloranes vs. Glycidyl-Based Siloranes – Ames Assay Class-Level Inference

In a systematic Ames assay evaluation, the cycloaliphatic epoxy silorane methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-yl)phenyl silane (Ph-Sil)—a close structural analog of DEDSB sharing the 7-oxabicyclo[4.1.0]heptane epoxy and silphenylene architecture—tested negative for mutagenicity in all four S. typhimurium strains (TA97a, TA98, TA100, TA102) both with and without metabolic S9 activation. Similarly, di-3,4-epoxy cyclohexylmethyl-dimethyl-silane (DiMe-Sil) was negative in all strains [1]. In stark contrast, the glycidyl-based silorane 1,4-bis(2,3-epoxypropyloxypropyl-dimethylsilyl)-benzene (Phen-Glyc), which substitutes cycloaliphatic epoxy groups with glycidyl ether moieties, exhibited direct mutagenicity in strains TA100 and TA102, with a dose-related increase in revertants that was enhanced by S9 metabolic activation [1]. While DEDSB itself was not tested in this study, the structurally analogous cycloaliphatic epoxy siloranes consistently showed a non-mutagenic profile.

Ames Mutagenicity
Class-level
Cycloaliphatic epoxy siloranes (Ph-Sil, DiMe-Sil) negative in all S. typhimurium strains; glycidyl silorane Phen-Glyc positive in TA100, TA102.
Class-level inference supports non-mutagenic profile of cycloaliphatic siloranes.
DEDSB itself not directly tested; requires compound-specific confirmation.
Ames mutagenicity silorane toxicology dental biomaterials

Curing Reactivity and Thermomechanical Ranking: DEDSB vs. Trifunctional Analog TEDSB – DSC and DMA Comparison

Differential scanning calorimetry (DSC) demonstrated that DEDSB and its trifunctional analog TEDSB (1,3,5-tri[2-(3,4-epoxycyclohexylethyl)dimethylsilyl]benzene) exhibit similar curing reactivity when cured with MeHHPA [1]. However, the cured TEDSB network displayed a higher glass transition temperature, a higher storage modulus, and a lower coefficient of linear thermal expansion (CTE) than cured DEDSB, attributed to TEDSB's higher crosslink density arising from its trifunctional architecture [1]. This positions DEDSB as the lower-crosslink-density, lower-Tg option within the silphenylene epoxy family, offering greater flexibility and lower modulus for applications where TEDSB's rigidity would be excessive.

Curing & CTE Rank
Head-to-head
DEDSB vs. TEDSB: similar DSC reactivity; TEDSB shows higher Tg, higher storage modulus, lower CTE.
DEDSB offers lower-Tg, higher CTE option within silphenylene family.
Quantitative data available in full paper.
curing kinetics storage modulus coefficient of thermal expansion

High-Value Application Scenarios for (1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane} (DEDSB) Driven by Quantitative Evidence


LED Encapsulation and High-Brightness Optical Device Packaging

DEDSB's validated UV discoloration resistance and low photo-oxidation susceptibility versus DGEBA [1], combined with its high optical clarity after MeHHPA curing, make it a compelling candidate for LED encapsulant formulations. In high-brightness LED packages, where prolonged UV and blue-light exposure causes yellowing of conventional aromatic epoxy encapsulants, DEDSB's cycloaliphatic epoxy groups and silphenylene backbone jointly suppress chromophore formation, extending the operational lifetime of the device without sacrificing the mechanical protection afforded by a densely crosslinked thermoset network [1][2].

Semiconductor Die Attach and High-Temperature Microelectronics Packaging

With a Tg of 172 °C [2] and higher crosslinking density than its biphenyl analog BP-SiH-EP, DEDSB provides the thermal stability and solvent resistance required for die attach adhesives and underfill materials in power semiconductor modules. Its intermediate Tg bridges the gap between lower-Tg aromatic epoxies (insufficient for high-temperature operation) and ultrarigid biphenyl systems (prone to thermal stress-induced delamination), offering a balanced thermomechanical profile that can be tailored through curing agent selection [1][2].

Non-Mutagenic Dental Restorative Composites and Biomedical Adhesives

The class-level non-mutagenicity evidence for cycloaliphatic epoxy siloranes [3] supports the evaluation of DEDSB as a monomer for dental restorative composites and biomedical adhesives. Unlike glycidyl-based siloranes (e.g., Phen-Glyc) that exhibit direct mutagenicity in Ames strains TA100 and TA102, cycloaliphatic epoxy siloranes structurally analogous to DEDSB were negative in all tested S. typhimurium strains, providing a toxicological rationale for prioritizing DEDSB-based formulations in applications involving prolonged tissue contact or implantation [3].

UV-Curable Conformal Coatings and Photopatternable Dielectrics

The silphenylene architecture of DEDSB, combined with its cycloaliphatic epoxy termini, enables rapid cationic UV curing while maintaining the thermal and mechanical integrity of the cured film [1]. Patent literature confirms that silphenylene-containing photocurable compositions based on alicyclic epoxy-terminated silphenylenes yield cured films with excellent transparency, light resistance, and heat resistance, suitable for fine-pitch photopatterning (≤10 μm features) in optical semiconductor elements [4]. DEDSB's higher crosslinking density compared to biphenyl-extended analogs further enhances the solvent resistance of patterned films during subsequent processing steps [2].

Application
Selection Property
Validation Focus
LED Encapsulant Formulation
UV-stability and photo-oxidation resistance
UV-accelerated yellowing and optical transmittance testing
Die Attach and Underfill for High-Temp Electronics
Intermediate Tg with high crosslink density
DMA thermomechanical profiling and CTE measurement
Dental Restorative Composite Research
Class-level non-mutagenic profile (cycloaliphatic epoxy)
Compound-specific Ames assay and cytotoxicity screening
UV-Curable Conformal Coating and Patterning
Cationic UV curing with silphenylene optical transparency
Photo-DSC curing kinetics and patterned film resolution testing
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